molecular formula C9H9N3S B1273829 4-Methyl-6-(3-thienyl)-2-pyrimidinamine CAS No. 885950-01-6

4-Methyl-6-(3-thienyl)-2-pyrimidinamine

Cat. No. B1273829
M. Wt: 191.26 g/mol
InChI Key: NHDPFPXZSUELJR-UHFFFAOYSA-N
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Description

4-Methyl-6-(3-thienyl)-2-pyrimidinamine is a compound that belongs to the class of thieno[2,3-d]pyrimidines, which are of significant interest due to their pharmacological properties. These compounds have been studied extensively for their potential use in treating various diseases and are known for their presence in biologically active molecules such as GDC-0941 and BKM 120 .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines has been approached through various methods. A one-step synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been reported using a catalytic four-component reaction, which is a green approach characterized by step economy and easy purification . Another method involves the intramolecular cyclization of intermediates derived from chloropyrimidine-carbaldehydes and carbonitriles . Additionally, a rapid synthetic method for N-methylthieno[2,3-d]pyrimidin-4-amine has been established through condensation, chlorination, and nucleophilic substitution, with a total yield of 54% .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines has been explored through various studies. The crystal structure of a related compound, 2-(4′-methylphenoxy)-5,8,9-trimethyl-3-phenyl thieno[3′,2′:5,6]pyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride, was determined by single-crystal X-ray diffraction, revealing an almost coplanar thienopyridine ring .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines undergo various chemical reactions. For instance, they can be nitrated to form corresponding nitro compounds . They also react with different reagents such as formamide, carbon disulfide, and phenyl isothiocyanate to yield a variety of products . Bromination studies have shown that the introduction of bromine occurs at specific positions depending on the substituents present on the thieno[2,3-d]pyrimidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidines are influenced by their molecular structure and substituents. For example, the introduction of an aryl group at the 6-position enhances the hydrophobic character, which is preferred for good receptor binding activity in the case of GnRH receptor antagonists . The presence of different substituents can also affect the solubility, melting point, and stability of these compounds.

Scientific Research Applications

Synthesis of Novel Compounds

4-Methyl-6-(3-thienyl)-2-pyrimidinamine has been used in the synthesis of various novel compounds. For instance, it has been employed in the synthesis of novel pyrrylthieno[2,3-d]pyrimidines and related pyrrolo[1″,2″:1″,6″]pyrazino[2″,3″:4,5]thieno[2,3-d]pyrimidines (Bakhite, Geies, & El-Kashef, 2002). Additionally, it has been reacted with 3-bromo-1-phenylpropane-1,2-dione to yield a series of (imidazo[1,2-c]pyrimidin-2-yl)phenylmethanones, and ethyl amidinoacetate to produce a series of 6-benzoylpyrrolo[2,3-d]pyrimidines (Danswan, Kennewell, & Tully, 1989).

Microbial Transformations

Research has also focused on the microbial transformations of similar compounds. For instance, the microbial degradation of cyprodinil (4-cyclopropyl-6-methyl-N-phenyl-2-pyrimidinamine), a compound structurally related to 4-Methyl-6-(3-thienyl)-2-pyrimidinamine, was studied using various microbial cultures. This study provided insights into potential environmental degradation processes for this class of compounds (Schocken, Mao, & Schabacker, 1997).

Synthesis of Heterocyclic Compounds

4-Methyl-6-(3-thienyl)-2-pyrimidinamine has been utilized in the synthesis of heterocyclic compounds. For instance, it has been used in the synthesis of mono- and dibromomethyl derivatives of thieno[2,3-d]pyrimidines, demonstrating its versatility in generating polyfunctional derivatives of thieno[2,3-d]pyrimidines (Kaplina et al., 1987).

Photophysical Studies

In recent studies, the photophysical properties of 4-Methyl-6-(3-thienyl)-2-pyrimidinamine derivatives have been explored for potential applications in nonlinear optics (NLO). These studies focus on understanding the electronic and optical properties of these compounds, which could be relevant for future technological applications (Hussain et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound are not available in the resources I have .

Future Directions

The future directions for the study of this compound are not available in the resources I have .

properties

IUPAC Name

4-methyl-6-thiophen-3-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-6-4-8(12-9(10)11-6)7-2-3-13-5-7/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDPFPXZSUELJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377461
Record name 4-methyl-6-(3-thienyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-6-(3-thienyl)-2-pyrimidinamine

CAS RN

885950-01-6
Record name 4-methyl-6-(3-thienyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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